molecular formula C21H20N4O5S2 B2995014 (E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-47-3

(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2995014
CAS No.: 850910-47-3
M. Wt: 472.53
InChI Key: GMJAQTJWGSXSQK-QURGRASLSA-N
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Description

(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H20N4O5S2 and its molecular weight is 472.53. The purity is usually 95%.
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Scientific Research Applications

Structure-Function Relationship in Thiazolides

Thiazolides, including compounds structurally related to (E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit notable anti-infective properties. These compounds are active against a broad spectrum of pathogens including protozoa, bacteria, and viruses. A study highlights the unique mechanism by which thiazolides induce apoptosis in colorectal tumor cells, emphasizing the role of the glutathione S-transferase enzyme GSTP1. This enzyme's interaction with thiazolides is crucial for their apoptotic effect, demonstrating a novel pathway for cancer cell death beyond their antimicrobial action (Brockmann et al., 2014).

Synthesis and Reaction Studies

The synthesis and chemical behavior of thiazolides and related compounds are of significant interest for developing new therapeutic agents. Research on the desulfurization of thiazol derivatives and the formation of novel compounds such as 3-imino-2-nitroprop-2-enamidines provides insights into the chemical flexibility and potential pharmaceutical applications of these molecules. These studies contribute to our understanding of how structural modifications can influence biological activity and stability (Argilagos et al., 1998).

Antiparasitic Activity

Thiazolides, including this compound, have been demonstrated to possess potent antiparasitic activity. Studies have shown their effectiveness against Giardia lamblia, a protozoan parasite, highlighting the potential for these compounds to treat infections that are resistant to current medications. The modifications in the thiazolides structure, such as the replacement of the nitro group or the addition of methyl groups on the benzene ring, play a critical role in their antiparasitic effects, providing a basis for the development of new therapeutic agents (Müller et al., 2006).

Broad-Spectrum Anti-Infective Properties

The thiazolide class of drugs, characterized by compounds such as this compound, showcases a broad spectrum of anti-infective properties. These compounds are effective against a variety of pathogens, including viruses, bacteria, and protozoan parasites, and have been shown to induce apoptosis in proliferating mammalian cells. This wide range of activity suggests that thiazolides could serve as a foundation for the development of new treatments for infectious diseases and certain types of cancer, underscoring their significance in scientific research and pharmaceutical development (Hemphill, Müller, & Müller, 2012).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h4-11,14H,1-2,12-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJAQTJWGSXSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.